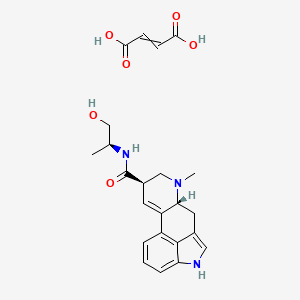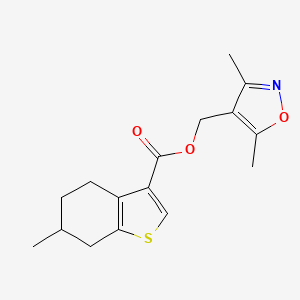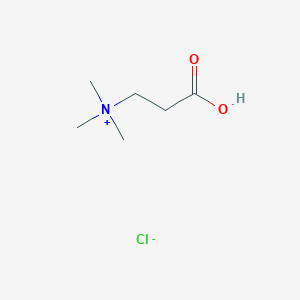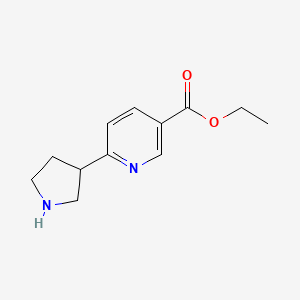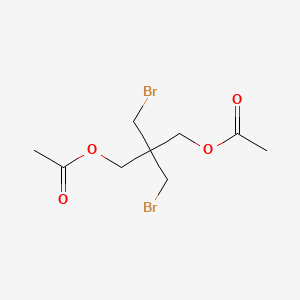
2,2-Bis(bromomethyl)propane-1,3-diyl diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Bis(bromomethyl)propane-1,3-diyl diacetate is an organic compound with the molecular formula C9H14Br2O4. It is a derivative of 2,2-bis(bromomethyl)-1,3-propanediol, where the hydroxyl groups are replaced by acetate groups. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis(bromomethyl)propane-1,3-diyl diacetate typically involves the acetylation of 2,2-bis(bromomethyl)-1,3-propanediol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually involve heating the mixture to a temperature range of 50-70°C for several hours to ensure complete acetylation.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process involves distillation and recrystallization to obtain the pure compound.
化学反应分析
Types of Reactions
2,2-Bis(bromomethyl)propane-1,3-diyl diacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to form 2,2-bis(hydroxymethyl)propane-1,3-diyl diacetate using reducing agents like lithium aluminum hydride.
Hydrolysis: The acetate groups can be hydrolyzed to form 2,2-bis(bromomethyl)-1,3-propanediol in the presence of aqueous acids or bases.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, thiols.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Hydrolysis Conditions: Aqueous acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
Substitution Products: 2,2-bis(substituted methyl)propane-1,3-diyl diacetate.
Reduction Products: 2,2-bis(hydroxymethyl)propane-1,3-diyl diacetate.
Hydrolysis Products: 2,2-bis(bromomethyl)-1,3-propanediol.
科学研究应用
2,2-Bis(bromomethyl)propane-1,3-diyl diacetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Polymer Chemistry: The compound is utilized in the production of flame-retardant polymers and resins.
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds.
Material Science: The compound is used in the development of advanced materials with specific properties, such as enhanced thermal stability and flame resistance.
作用机制
The mechanism of action of 2,2-bis(bromomethyl)propane-1,3-diyl diacetate involves its reactivity with nucleophiles and reducing agents. The bromine atoms act as leaving groups, allowing nucleophilic substitution reactions to occur. The acetate groups can be hydrolyzed to release the corresponding diol, which can further participate in various chemical reactions. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms and the electron-donating effects of the acetate groups.
相似化合物的比较
Similar Compounds
2,2-Bis(bromomethyl)-1,3-propanediol: The parent compound with hydroxyl groups instead of acetate groups.
1,3-Dibromo-2,2-dimethoxypropane: A similar compound with methoxy groups instead of acetate groups.
Pentaerythritol tetrabromide: A related compound with four bromine atoms and no acetate groups.
Uniqueness
2,2-Bis(bromomethyl)propane-1,3-diyl diacetate is unique due to the presence of both bromine and acetate groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in various industrial applications.
属性
CAS 编号 |
3492-43-1 |
|---|---|
分子式 |
C9H14Br2O4 |
分子量 |
346.01 g/mol |
IUPAC 名称 |
[2-(acetyloxymethyl)-3-bromo-2-(bromomethyl)propyl] acetate |
InChI |
InChI=1S/C9H14Br2O4/c1-7(12)14-5-9(3-10,4-11)6-15-8(2)13/h3-6H2,1-2H3 |
InChI 键 |
PLGAJWJALIHQCS-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC(COC(=O)C)(CBr)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


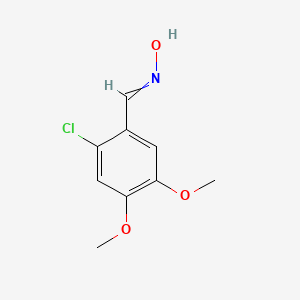
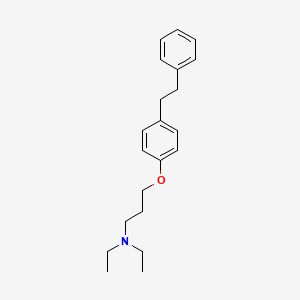


![5-(4-fluorophenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14169590.png)
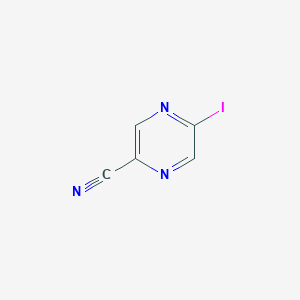
![6-(3-Hydroxypropylamino)-3,3-dimethyl-8-propan-2-yl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14169600.png)

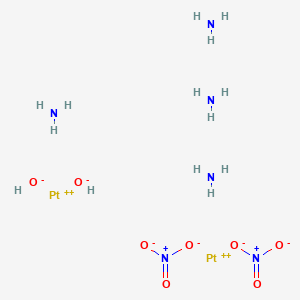
![methyl 2-[(5-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetate](/img/structure/B14169620.png)
